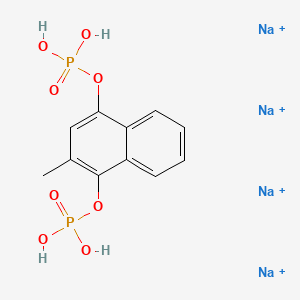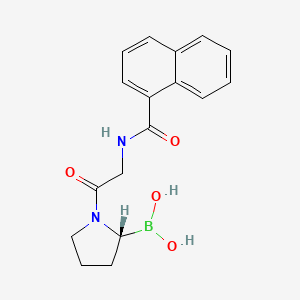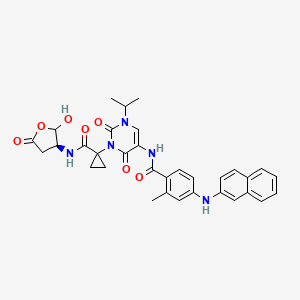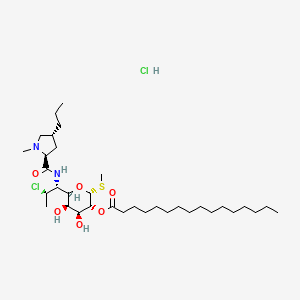
Tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate is a chemical compound that belongs to the class of organophosphates. This compound is characterized by the presence of a naphthalene ring substituted with a phosphonooxy group and a methyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate typically involves the reaction of 2-methyl-1-naphthol with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group. The reaction is carried out under controlled conditions, usually in the presence of a base such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphatase activity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate involves its interaction with specific molecular targets. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate enzymes that recognize phosphate substrates. This interaction can modulate various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium pyrophosphate: Another organophosphate compound used in similar applications.
Disodium pyrophosphate: A related compound with similar chemical properties.
Tetrapotassium pyrophosphate: A potassium salt of pyrophosphate with comparable uses.
Uniqueness
Tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12Na4O8P2+4 |
|---|---|
Molecular Weight |
426.11 g/mol |
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H12O8P2.4Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1 |
InChI Key |
GZBACHSOZNEZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-benzyl-2-(2-chlorophenyl)-7,8,9,11-tetrahydro-3H-pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine-1,5-dione](/img/structure/B10786974.png)
![2-(2-chlorophenyl)-5-[(1-methylpyrazol-3-yl)methyl]-4-[[methyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10786977.png)


![(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine](/img/structure/B10786990.png)

![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)
![1-(3-{3-[(Z)-2-[3-(pyrrolidine-1-carbonyl)phenyl]diazen-1-yl]phenoxy}propyl)piperidine](/img/structure/B10787013.png)
![(1R,2S,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787021.png)
![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)
![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)
![4-{1-[(5R)-6-{[4-(trifluoromethyl)phenyl]methyl}-6-azaspiro[2.5]octane-5-amido]cyclopropyl}benzoic acid](/img/structure/B10787054.png)

![(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787067.png)
